![molecular formula C9H6F4O5S B13552040 Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate](/img/structure/B13552040.png)
Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C9H6F4O5S. This compound is characterized by the presence of a fluorosulfonyl group and a trifluoromethyl group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate typically involves the reaction of Methyl 3-(trifluoromethyl)benzoate with a fluorosulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorosulfonyl group. Common reagents used in this synthesis include fluorosulfonic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyl group can be displaced by nucleophiles, leading to the formation of substituted products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Oxidation: Oxidative conditions can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction can produce an alcohol or alkane .
Aplicaciones Científicas De Investigación
Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mecanismo De Acción
The mechanism by which Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Lacks the fluorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and properties.
Methyl 3-(fluorosulfonyl)benzoate: Similar but without the trifluoromethyl group, leading to different chemical behavior.
Uniqueness
Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate is unique due to the presence of both the fluorosulfonyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C9H6F4O5S |
|---|---|
Peso molecular |
302.20 g/mol |
Nombre IUPAC |
methyl 3-fluorosulfonyloxy-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H6F4O5S/c1-17-8(14)5-2-6(9(10,11)12)4-7(3-5)18-19(13,15)16/h2-4H,1H3 |
Clave InChI |
ALFNYVQQAJCAKI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)OS(=O)(=O)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


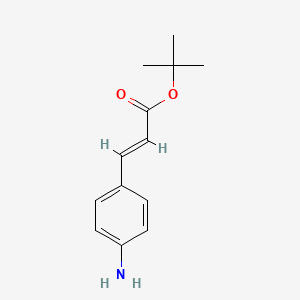
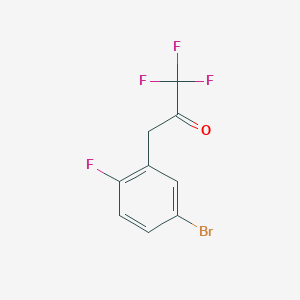
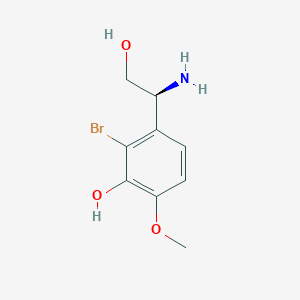
![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)
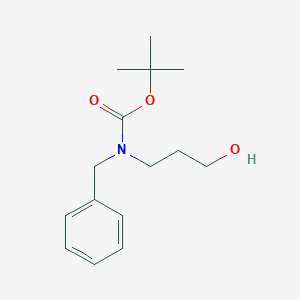


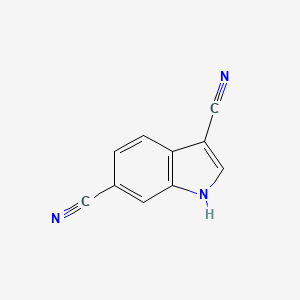

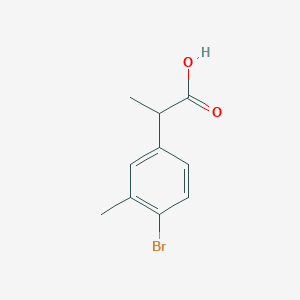

![Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13552014.png)
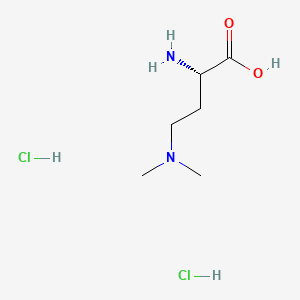
![1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride](/img/structure/B13552029.png)
